(5Z)-2-[4-(hexyloxy)phenyl]-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-2-[4-(HEXYLOXY)PHENYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[4-(HEXYLOXY)PHENYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the hexyl and propan-2-yl substituents. Common reagents used in these reactions include various halides, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[4-(HEXYLOXY)PHENYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, bases, acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(5Z)-2-[4-(HEXYLOXY)PHENYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-[4-(HEXYLOXY)PHENYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Triple Bond Compounds: Molecules featuring triple bonds, such as acetylene and cyanogen.
Heparinoid: Compounds similar to heparin, found in marine organisms.
Uniqueness
(5Z)-2-[4-(HEXYLOXY)PHENYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique triazolo-thiazole core and the specific arrangement of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29N3O2S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(5Z)-2-(4-hexoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H29N3O2S/c1-4-5-6-7-16-31-22-14-12-21(13-15-22)24-27-26-29(28-24)25(30)23(32-26)17-19-8-10-20(11-9-19)18(2)3/h8-15,17-18H,4-7,16H2,1-3H3/b23-17- |
InChI Key |
PLFKPKOFPMZPFM-QJOMJCCJSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(C)C)/SC3=N2 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(C)C)SC3=N2 |
Origin of Product |
United States |
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